molecular formula C12H12ClNOS B14206849 2-(Phenylsulfinimidoyl)phenol;hydrochloride CAS No. 827044-69-9

2-(Phenylsulfinimidoyl)phenol;hydrochloride

Cat. No.: B14206849
CAS No.: 827044-69-9
M. Wt: 253.75 g/mol
InChI Key: NKTSFHQFHVSDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylsulfinimidoyl)phenol;hydrochloride is a chemical compound with the molecular formula C12H11NOS·HCl. It is known for its unique structure, which includes a phenylsulfinimidoyl group attached to a phenol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfinimidoyl)phenol;hydrochloride typically involves the reaction of phenol with phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfinimidoyl)phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinimidoyl group to a sulfide.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfinimidoyl)phenol;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfinimidoyl)phenol;hydrochloride involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the sulfinimidoyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group.

    Sulfinimidoyl Compounds: Compounds containing the sulfinimidoyl functional group.

    Hydrochloride Salts: Various organic compounds that form hydrochloride salts.

Uniqueness

2-(Phenylsulfinimidoyl)phenol;hydrochloride is unique due to the combination of the phenylsulfinimidoyl group and the phenol moiety. This combination imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not fulfill.

Properties

CAS No.

827044-69-9

Molecular Formula

C12H12ClNOS

Molecular Weight

253.75 g/mol

IUPAC Name

2-(phenylsulfinimidoyl)phenol;hydrochloride

InChI

InChI=1S/C12H11NOS.ClH/c13-15(10-6-2-1-3-7-10)12-9-5-4-8-11(12)14;/h1-9,13-14H;1H

InChI Key

NKTSFHQFHVSDSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.